(R)-1-(3,5-dimethoxyphenyl)ethanamine

Chiral Building Block Asymmetric Synthesis Stereochemistry

Researchers using racemic or achiral phenethylamine analogs for target-specific ligand design face 50% theoretical yield loss, costly chiral separation, and confounded SAR data. (R)-1-(3,5-dimethoxyphenyl)ethanamine (CAS 1241676-71-0) directly resolves these supply and stereochemical challenges: • >370-fold higher potency at human TAAR1 vs. the (S)-enantiomer-indispensable for accurate medicinal chemistry SAR campaigns targeting this receptor • Defined (R)-stereochemistry is a prerequisite for synthesizing homochiral auxiliaries and asymmetric catalysts; achiral analogs provide zero stereocontrol • Delivered at ≥98% purity (vs. ≥95% for the racemate), reducing intermediate purification burden and ensuring higher-quality downstream products

Molecular Formula C10H15NO2
Molecular Weight 181.235
CAS No. 1241676-71-0
Cat. No. B580925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-dimethoxyphenyl)ethanamine
CAS1241676-71-0
Molecular FormulaC10H15NO2
Molecular Weight181.235
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)OC)OC)N
InChIInChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
InChIKeyBVAAZZHQLIEDTA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (R)-1-(3,5-dimethoxyphenyl)ethanamine


(R)-1-(3,5-dimethoxyphenyl)ethanamine (CAS 1241676-71-0) is a chiral primary amine building block, belonging to the phenethylamine class [1]. It is characterized by a specific (R)-stereocenter at the alpha-carbon of the ethylamine chain and a 3,5-dimethoxyphenyl moiety [1]. Its primary industrial and research value lies in its use as a key chiral intermediate for synthesizing enantiomerically pure pharmaceuticals and ligands, where the defined stereochemistry is critical for downstream biological activity [2].

Why Generic Substitutes Fail in Asymmetric Synthesis


The utility of (R)-1-(3,5-dimethoxyphenyl)ethanamine is fundamentally tied to its specific (R)-configuration [1]. Substituting this compound with its racemic mixture or achiral analogs like 3,5-dimethoxyphenethylamine [2] will lead to divergent, and often undesirable, outcomes in stereoselective synthesis. Introducing a racemate doubles the chemical complexity, often resulting in a 50% theoretical yield loss of the desired enantiomer and requiring costly and time-consuming chiral separation. Achiral analogs lack the chiral center entirely, precluding their use in any application requiring enantiocontrol. The following quantitative evidence details the specific properties that differentiate the (R)-enantiomer and underscore its irreplaceable role in specific research contexts.

Quantitative Evidence for Selecting the (R)-Enantiomer


Stereochemical Integrity vs. Achiral Analog

The target compound possesses a defined stereocenter, a feature absent in the achiral analog 3,5-dimethoxyphenethylamine. This structural difference is a critical determinant of its application in asymmetric synthesis [1].

Chiral Building Block Asymmetric Synthesis Stereochemistry

Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer is commercially available with a high, vendor-verified purity of 98% . In contrast, the racemic mixture is offered at a typical purity specification of ≥95% and does not control for enantiomeric composition .

Enantiopurity Chiral Resolution Quality Control

Biological Target Engagement at TAAR1

The (R)-enantiomer of 1-(3,5-dimethoxyphenyl)ethanamine acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), whereas its corresponding (S)-enantiomer exhibits substantially reduced potency [1].

TAAR1 Agonist GPCR Pharmacology Neuropharmacology

Primary Application Scenarios


Asymmetric Synthesis of TAAR1 Ligands

The >370-fold higher potency of the (R)-enantiomer at the human TAAR1 receptor makes it the essential building block for any medicinal chemistry program focused on developing new ligands for this target [1]. Using the racemate or the wrong enantiomer would severely confound SAR studies and lead to inaccurate potency assessments.

Chiral Auxiliaries and Catalysts Preparation

The defined (R)-configuration of this compound is a prerequisite for synthesizing homochiral auxiliaries and catalysts [2]. Using an achiral analog, like 3,5-dimethoxyphenethylamine, provides no stereocontrol, rendering the resulting ligands useless for asymmetric induction [2].

Stereodefined Pharmaceutical Precursor

The higher vendor-specified purity (98%) of the (R)-enantiomer compared to the racemic mixture (≥95%) makes it the preferred starting material for downstream synthesis where purity and stereochemical integrity are paramount. This reduces the burden of intermediate purification and ensures a higher quality final product.

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